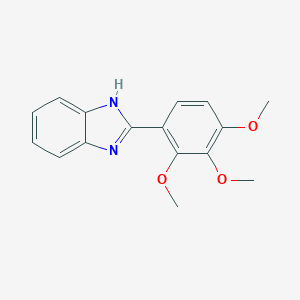
1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzimidazole core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of 2,3,4-trimethoxyaniline with o-phenylenediamine under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the methoxy groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, which is crucial for cell division, thereby exerting its anticancer effects. Additionally, it may interact with other proteins and pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern on the phenyl ring.
2-(2,4,5-Trimethoxyphenyl)-1H-benzimidazole: Another isomer with a different arrangement of methoxy groups.
2-(2,3,4-Trimethoxyphenyl)-1H-imidazole: Similar core structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2,3,4-positions of the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
150462-67-2 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
InChIキー |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
同義語 |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















